molecular formula C24H16ClN3O3S B2612505 N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide CAS No. 902933-59-9

N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide

Cat. No. B2612505
M. Wt: 461.92
InChI Key: XYFWKOQVTJUJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C24H16ClN3O3S and its molecular weight is 461.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide and related compounds have been explored in scientific research for their synthesis methodologies and potential antibacterial activities. One study involved the synthesis of various acetamide derivatives, including those similar to the specified compound, and evaluated their antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that some of these compounds exhibited moderate to good antibacterial activity, indicating their potential use in developing new antibacterial agents. The study also conducted quantitative structure-activity relationship (QSAR) analyses to understand the impact of different substituents on antibacterial activity, finding that certain structural features could enhance hydrophobicity and steric bulk, potentially improving antibacterial properties (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial and Antitumor Activities

Further research on compounds structurally related to N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide has been focused on their antimicrobial and potential antitumor activities. For example, novel thiazolidinone and acetidinone derivatives have been synthesized and screened for their antimicrobial activity. These compounds demonstrated varying degrees of effectiveness against different microorganisms, highlighting their potential as antimicrobial agents. Additionally, some studies have explored the antitumor properties of similar compounds, indicating that these chemical structures could serve as a basis for developing new therapeutic agents targeting cancer (Mistry, Desai, & Intwala, 2009).

Synthesis and Characterization

The synthesis and characterization of compounds with the core structure of N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide have been a significant area of research. Studies have detailed the synthetic routes to these compounds, providing insights into the chemical reactions and conditions required to produce them. Such research is foundational for the development of new pharmaceuticals and materials, as it lays the groundwork for understanding the properties and potential applications of these compounds (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Potential Applications in Photovoltaic Efficiency and Ligand-Protein Interactions

In addition to their antimicrobial and antitumor potentials, compounds similar to N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide have been investigated for their photovoltaic efficiency and ligand-protein interactions. Research in this area aims to explore the broader applications of these compounds, potentially extending their use beyond pharmaceuticals to areas such as renewable energy and biochemical research (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3S/c25-17-11-5-6-12-18(17)26-20(29)14-32-24-27-21-16-10-4-7-13-19(16)31-22(21)23(30)28(24)15-8-2-1-3-9-15/h1-13H,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFWKOQVTJUJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide

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